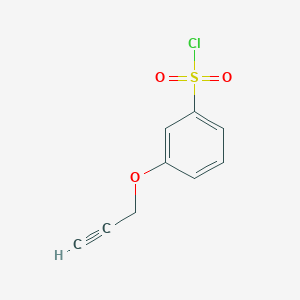

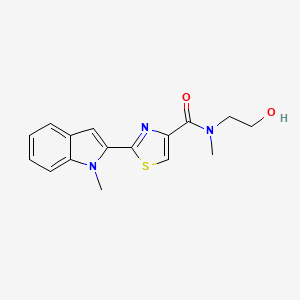

![molecular formula C8H10ClNO3 B2496512 Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate CAS No. 2445785-95-3](/img/structure/B2496512.png)

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of esters , characterized by the general formula RCOOR’ . In this case, R represents an alkyl or aryl group, and R’ denotes another alkyl or aryl group (excluding hydrogen). Esters often exhibit pleasant odors and are responsible for the fragrances found in fruits and flowers .

Synthesis Analysis

The synthesis of Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate involves the reaction of an appropriate alcohol (such as methanol) with 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoic acid . The esterification process typically employs acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester bond .

Molecular Structure Analysis

The compound features a carbon-to-oxygen double bond (C=O) that is also singly bonded to a second oxygen atom. This second oxygen atom is connected to the 1,3-oxazol-5-yl group. The overall structure is shown in the figure above .

Chemical Reactions Analysis

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), transesterification, and esterification. These reactions are essential for its synthesis, modification, and degradation .

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are essential heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered attention for their biological activity against cancer cells, microbes, and other disorders. Researchers have explored novel synthetic methods to construct indoles, and Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate serves as a valuable precursor in the synthesis of indole derivatives . These derivatives can be further modified to create diverse compounds with potential therapeutic applications.

Chemo-Enzymatic Protocols

The chlorohydrin ®-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-propanoate ®-3, derived from our compound, is a chiral building block. It has been used in the synthesis of the β-blocker (S)-esmolol ((S)-5) with high enantioselectivity (97% ee) . This highlights the compound’s utility in green chemo-enzymatic approaches, where it contributes to the creation of valuable pharmaceutical intermediates.

Ester Chemistry

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate contains an ester functional group (RCOOR’). Esters are versatile compounds with applications in fragrance, flavor, and pharmaceutical industries. Researchers can explore its reactivity in esterification reactions, potentially leading to novel ester-based materials or bioactive molecules .

properties

IUPAC Name |

methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-8(11)3-2-6-5-10-7(4-9)13-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVTFQHYXOAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)